molecular formula C16H12ClNO3 B2879699 (3Z)-3-({[(4-chlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one CAS No. 339023-46-0

(3Z)-3-({[(4-chlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B2879699
CAS No.: 339023-46-0
M. Wt: 301.73
InChI Key: NMICIYYMRLSRTF-DHDCSXOGSA-N
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Description

The compound (3Z)-3-({[(4-chlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one is a benzofuran-1-one derivative featuring a (4-chlorophenyl)methoxyamino substituent at the 3-position in a Z-configuration. This structure combines a benzofuranone core with a hybrid substituent containing both a 4-chlorophenyl group and a methoxyamino moiety. The chlorine atom introduces electron-withdrawing effects, while the methoxy group may enhance solubility compared to purely hydrophobic analogs.

Properties

IUPAC Name

3-[(E)-(4-chlorophenyl)methoxyiminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-12-7-5-11(6-8-12)10-20-18-9-15-13-3-1-2-4-14(13)16(19)21-15/h1-9,19H,10H2/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTFFPJHNHFYEU-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NOCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-({[(4-chlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the benzofuran core with a chlorophenyl halide, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-({[(4-chlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, amines, and alcohols, often in the presence of a catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

(3Z)-3-({[(4-chlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-({[(4-chlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to its observed biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related benzofuran-1-one derivatives with variations in substituents, which influence physicochemical and electronic properties:

Compound Name Substituent Molecular Weight Key Features
(3Z)-3-({[(4-chlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one (4-Chlorophenyl)methoxyamino Not provided Combines chloro (electron-withdrawing) and methoxy (electron-donating) groups.
(2Z)-5,6-dimethyl-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one 4-Nitrophenyl Calculated: 297.3 Nitro group enhances electron deficiency; crystallizes in monoclinic P21/c.
(3Z)-3-[(phenylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one Phenylamino 237.25 Smaller substituent; lacks halogen or oxygen-based groups.
(3Z)-3-{[(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one Pyridinyloxy with Cl and CF₃ 432.78 High molecular weight; trifluoromethyl increases lipophilicity.
(3Z)-3-[(4-phenylpiperazin-1-yl)methylidene]-1,3-dihydro-2-benzofuran-1-one 4-Phenylpiperazinyl 308.35 Nitrogen-rich substituent; potential for hydrogen bonding.

Physicochemical and Electronic Properties

  • Electron Effects: The 4-chlorophenyl group in the target compound introduces electron-withdrawing effects, which may stabilize the methylidene moiety.
  • Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenylamino in ). The trifluoromethyl group in , however, increases hydrophobicity (logP predicted as high due to CF₃ ).
  • Crystallography: The compound in crystallizes in a monoclinic system (P21/c), with lattice parameters (a = 7.527 Å, b = 15.9397 Å, c = 13.5106 Å). Similar methods (XRD/DFT) would apply to the target compound for structural validation.

Spectroscopic and Computational Data

  • NMR/FTIR : For the nitro-substituted analog , DFT/B3LYP calculations align with experimental NMR shifts, suggesting reliable predictive models for the target compound’s spectroscopic behavior.
  • Optical Properties: The nitro derivative exhibits a band gap influenced by electron-withdrawing effects, a property that could be compared to the target compound’s chloro-methoxyamino substituent.

Biological Activity

(3Z)-3-({[(4-chlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a benzofuran core with a methoxy and a chlorophenyl substituent, which may influence its biological properties. The structural formula is represented as follows:

C16H15ClNO3\text{C}_{16}\text{H}_{15}\text{Cl}\text{N}\text{O}_{3}

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The unique functional groups in its structure allow it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have evaluated the compound's anticancer properties against several cell lines. For instance, research indicates that benzofuran derivatives exhibit significant inhibitory effects on cancer cell proliferation. A study reported the synthesis of similar benzofuran derivatives that demonstrated IC50 values ranging from 1.48 µM to 47.02 µM against non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines .

CompoundCell LineIC50 (µM)
This compoundA549TBD
Benzofuran derivative 4cA5491.48
Benzofuran derivative 15aNCI-H2318.89

Apoptosis Induction

The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction. For example, in studies involving related benzofurans, significant percentages of apoptosis were observed in treated cell lines compared to controls . The apoptotic effects were quantified using flow cytometry, revealing that certain derivatives could induce apoptosis rates exceeding 40%.

Study on Benzofuran Derivatives

A detailed study explored the biological assessment of various benzofuran derivatives for their anticancer properties. The results indicated that modifications on the benzofuran structure could enhance anticancer activity significantly. For instance, the introduction of specific substituents led to improved binding affinity to cancer-related targets .

Comparative Analysis

When compared to structurally similar compounds like cetylpyridinium chloride and domiphen bromide, this compound exhibited unique properties due to its specific functional groups that may confer distinct biological activities not found in other derivatives.

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